Methylthioadenosine sulfoxide

描述

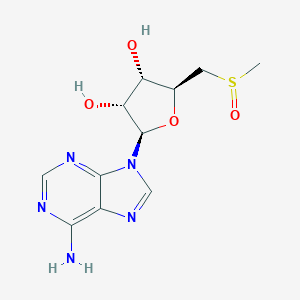

Methylthioadenosine sulfoxide is a sulfur-containing nucleoside derivative. It is structurally related to methylthioadenosine, a naturally occurring compound found in various organisms. This compound has garnered interest due to its potential biological and pharmacological activities.

准备方法

Synthetic Routes and Reaction Conditions: Methylthioadenosine sulfoxide can be synthesized through the oxidation of methylthioadenosine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure selective oxidation of the sulfur atom to the sulfoxide form.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The choice of oxidizing agent and reaction parameters is optimized to achieve efficient conversion while minimizing by-products.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form methylthioadenosine sulfone.

Reduction: It can be reduced back to methylthioadenosine using reducing agents such as sodium borohydride.

Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as thiols, amines.

Major Products Formed:

Oxidation: Methylthioadenosine sulfone.

Reduction: Methylthioadenosine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Cancer Research

MTA has been extensively studied for its role in cancer biology, particularly in relation to polyamine metabolism. Polyamines are critical for cell growth and differentiation, and MTA acts as an inhibitor of polyamine biosynthesis.

Case Study: Chemoprotective Agent

A recent study highlighted the potential of MTA as a chemoprotective agent against the toxic side effects of fluorouracil (5-FU) in MTAP-deficient cancers. MTA was shown to selectively protect against 5-FU-induced anemia without interfering with the drug's efficacy on cancer cells, demonstrating its potential in combination therapies for cancer treatment .

| Study | Findings | Implications |

|---|---|---|

| Zhang et al. (2024) | MTA protects against 5-FU toxicity | Supports use in MTAP-deficient cancers |

Neuroprotection

MTA has demonstrated neuroprotective effects in various experimental models. It is produced during the metabolism of S-adenosylmethionine and has been shown to cross the blood-brain barrier.

Case Study: Neuroinflammation

In models of experimental autoimmune encephalomyelitis (EAE), MTA exhibited significant immunomodulatory activity, outperforming some approved therapies for multiple sclerosis. This suggests that MTA may be beneficial in treating neuroinflammatory conditions .

| Study | Findings | Implications |

|---|---|---|

| PLOS One (2014) | MTA effective in EAE models | Potential therapeutic for multiple sclerosis |

Immune Regulation

MTA has been implicated in immune responses, particularly regarding T cell function. It suppresses T cell activity, which can be detrimental in cancer but beneficial in autoimmune diseases.

Case Study: T Cell Function

Research indicated that systemic administration of enzymes that deplete MTA could restore T cell function, suggesting a therapeutic angle for enhancing immune responses in cancer therapy .

| Study | Findings | Implications |

|---|---|---|

| PMC (2018) | Depletion of MTA restores T cell activity | Enhances potential for cancer immunotherapy |

Microbial Pathogenesis

MTA plays a dual role in host-pathogen interactions, particularly with Salmonella Typhimurium. It has been shown to regulate bacterial virulence through its effects on methionine metabolism.

Case Study: Salmonella Virulence

Studies demonstrated that high levels of MTA could suppress Salmonella virulence by inhibiting its motility and invasion capabilities during infection. This highlights MTA's potential as a therapeutic target for managing bacterial infections .

| Study | Findings | Implications |

|---|---|---|

| PMC (2018) | MTA reduces Salmonella virulence | Potential target for infection control |

Other Biological Activities

Beyond these primary applications, MTA has shown promise in other areas such as:

作用机制

Methylthioadenosine sulfoxide exerts its effects through various molecular targets and pathways:

Anti-inflammatory: It modulates the activity of enzymes involved in the inflammatory response, reducing the production of pro-inflammatory cytokines.

Anti-cancer: It inhibits key signaling pathways that promote tumor cell growth and survival, such as the Akt and MAPK pathways. It also induces apoptosis by activating caspases and other pro-apoptotic proteins.

相似化合物的比较

Methylthioadenosine sulfoxide is unique compared to other sulfur-containing nucleosides due to its specific oxidation state and biological activities. Similar compounds include:

Methylthioadenosine: The parent compound, which has similar but less potent biological activities.

Methylthioadenosine sulfone: The fully oxidized form, which may have different pharmacological properties.

S-adenosylmethionine: A related compound involved in methylation reactions in the body.

This compound stands out due to its balanced reactivity and stability, making it a valuable compound for research and industrial applications.

生物活性

Methylthioadenosine sulfoxide (MTA sulfoxide) is a compound derived from the metabolism of S-adenosylmethionine, playing a significant role in various biological processes. This article explores the biological activity of MTA sulfoxide, focusing on its mechanisms of action, therapeutic potential, and implications in disease models.

Overview of this compound

This compound is a sulfur-containing nucleoside that is involved in the polyamine metabolism pathway. It is produced from 5'-deoxy-5'-methylthioadenosine (MTA) and is known for its diverse biological effects, particularly in the context of immunomodulation and neuroprotection.

- Polyamine Metabolism Inhibition : MTA sulfoxide acts as an inhibitor of polyamine biosynthesis, which is crucial for cell growth and differentiation. This inhibition can lead to altered cellular functions, particularly in cancer cells where polyamines are often overproduced.

- Neuroprotective Effects : Studies have shown that MTA sulfoxide can cross the blood-brain barrier and exert neuroprotective effects in models of neurodegenerative diseases. It has been demonstrated to reduce excitotoxicity in neuronal cultures and protect against hypoxic brain damage in vivo .

- Immunomodulatory Properties : MTA sulfoxide has significant immunomodulatory effects, particularly on natural killer (NK) cells. It inhibits NK cell cytotoxicity and cytokine production by interfering with signaling pathways such as PI3K/AKT and MAPK/ERK, which are vital for NK cell activation .

Neurodegenerative Diseases

Research indicates that MTA sulfoxide has potential therapeutic effects in neurodegenerative diseases such as Parkinson's disease and multiple sclerosis. In experimental models, it has been shown to improve neurological outcomes by reducing inflammation and promoting neuronal survival .

Cancer

In cancer research, the deficiency of methylthioadenosine phosphorylase (MTAP), which metabolizes MTA, creates a metabolic vulnerability that can be exploited therapeutically. Tumors lacking MTAP show increased sensitivity to antifolate therapies like pemetrexed, suggesting that targeting MTA metabolism could enhance cancer treatment efficacy .

| Study | Findings | Implications |

|---|---|---|

| PLOS One Study (2014) | MTA shows neuroprotective effects against excitotoxicity | Potential treatment for neurodegenerative diseases |

| Nature Communications (2022) | MTAP deficiency correlates with improved response to pemetrexed | Targeting MTA metabolism in cancer therapy |

| Frontiers in Immunology (2020) | MTA inhibits NK cell functions | Implications for cancer immunotherapy |

Case Studies

- Neuroprotection in Parkinson's Disease : In animal models, administration of MTA sulfoxide resulted in reduced dopaminergic neuron loss and improved motor function, indicating its potential as a protective agent against neurodegeneration .

- Cancer Treatment Synergy : A study involving MTAP-deficient lung adenocarcinoma cells demonstrated that these cells exhibited higher apoptosis rates when treated with pemetrexed compared to MTAP-proficient cells, highlighting the potential for combination therapies that include MTA sulfoxide .

- Infection Response Modulation : In Salmonella infection models, elevated levels of extracellular MTA were linked to both pro-inflammatory responses and protective effects against sepsis, illustrating the dual role of MTA sulfoxide in host-pathogen interactions .

化学反应分析

Oxidation Reactions

Methylthioadenosine sulfoxide can undergo various oxidation reactions, which are vital for its transformation into other biologically active compounds. The oxidation of methylthioadenosine to its sulfoxide form typically involves the following pathways:

-

Direct Oxidation : The oxidation process can be facilitated by oxidizing agents such as hydrogen peroxide or dimethyl sulfoxide (DMSO). In aqueous solutions, the sulfur radical cations produced during photochemical reactions can lead to sulfoxide formation through interactions with superoxide radicals .

-

Biocatalytic Oxidation : Enzymes such as sulfoxide reductases play a critical role in the biological oxidation of methylthioadenosine. These enzymes can facilitate the conversion of methylthioadenosine to its sulfoxide form under mild conditions, highlighting the importance of enzymatic activity in metabolic pathways .

Reduction Reactions

This compound can also undergo reduction back to methylthioadenosine, primarily through enzymatic pathways:

-

Methionine Sulfoxide Reductase : This enzyme catalyzes the reduction of sulfoxides back to their corresponding sulfides, which is essential for maintaining cellular redox balance and preventing oxidative damage . The reaction can be summarized as follows:

Substitution Reactions

This compound can participate in nucleophilic substitution reactions, particularly when exposed to nucleophiles in the presence of Lewis acids:

-

Electrophilic Substitution : The presence of an aromatic system adjacent to the activated sulfoxide allows nucleophiles to attack the aromatic ring, leading to the formation of substituted aryl sulfides. This reaction pathway is essential for synthesizing complex organic molecules .

Pummerer Rearrangement

One notable reaction involving this compound is the Pummerer rearrangement, where it can convert into aldehydes under acidic conditions:

-

Mechanism : In this rearrangement, this compound reacts with acids to form a sulfonium ion intermediate, which subsequently rearranges to yield aldehyde products .

Data Tables of Reaction Pathways

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Oxidation | Methylthioadenosine | This compound | H₂O₂ or DMSO |

| Reduction | This compound | Methylthioadenosine | Catalyzed by Msr |

| Substitution | This compound + Nucleophile | Aryl Sulfides | Lewis Acid |

| Pummerer Rearrangement | This compound | Aldehydes | Acidic conditions |

Research Findings and Implications

Recent studies have highlighted the significance of this compound in various biochemical pathways, particularly in relation to its role in redox biology and sulfur metabolism. The ability of this compound to undergo multiple types of reactions makes it a valuable intermediate in synthetic organic chemistry and pharmaceuticals.

-

Biological Impact : The oxidation and reduction processes involving this compound are crucial for maintaining cellular health and function, particularly in relation to oxidative stress responses.

-

Synthetic Applications : Understanding these chemical reactions opens avenues for developing new synthetic strategies for creating complex molecules with potential therapeutic applications.

属性

IUPAC Name |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(methylsulfinylmethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4S/c1-21(19)2-5-7(17)8(18)11(20-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOJULRVRHWMGT-JLQSGANNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955455 | |

| Record name | 9-[5-Deoxy-5-(methanesulfinyl)pentofuranosyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3387-65-3 | |

| Record name | 5′-Deoxy-5′-(methylsulfinyl)adenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3387-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylthioadenosine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003387653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-[5-Deoxy-5-(methanesulfinyl)pentofuranosyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。